Chloramine yellow

Beschreibung

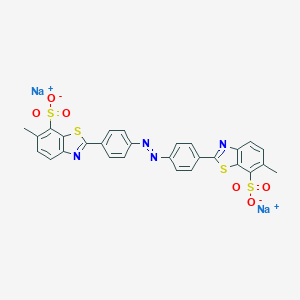

Chloramine Yellow (CAS 14500-83-5) is a synthetic dye with the chemical formula C₂₈H₁₈N₄Na₂O₆S₄. It is known by synonyms such as Erie Fast Yellow WB, Durazol Yellow G, and CI 19555 . Primarily used in industrial applications, its structure includes azo groups and sulfonic acid moieties, contributing to its stability and chromatic properties. This compound is distinct from other chloramine-based compounds (e.g., monochloramine or taurine chloramine), as it is specifically engineered for dyeing purposes rather than disinfection or biochemical applications.

Eigenschaften

IUPAC Name |

disodium;6-methyl-2-[4-[[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-7-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N4O6S4.2Na/c1-15-3-13-21-23(25(15)41(33,34)35)39-27(29-21)17-5-9-19(10-6-17)31-32-20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)40-28)42(36,37)38;;/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUAQEWEHJNSDG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C(=C(C=C6)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18N4Na2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905956 | |

| Record name | Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10114-47-3 | |

| Record name | 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis(6-methyl-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010114473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis[6-methyl-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2,2'-(azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of this compound and Similar Dyes

Key Findings :

- This compound’s sulfonic acid groups enhance water solubility compared to solvent-based dyes like Solvent Yellow 43.

- Unlike Acid Yellow 1, which is pH-sensitive, this compound maintains stability across broader pH ranges due to its azo-sulfonate structure .

Comparison with Chloramine-Based Disinfectants and Biocompounds

This compound is chemically distinct from chloramine disinfectants (e.g., monochloramine, Chloramine-T) but shares nomenclature similarities.

Table 2: this compound vs. Chloramine Disinfectants

Key Findings :

- Monochloramine (NH₂Cl): Used in water treatment, it decomposes violently above -40°C and is less stable than this compound .

- Chloramine-T : A disinfectant with higher toxicity (0.01 mM tolerated vs. 0.25 mM for NCT) . Unlike this compound, it releases active chlorine for microbial inactivation .

- Taurine Chloramine : Formed by hypochlorous acid (HOCl) reacting with taurine, it is stable and used to measure myeloperoxidase activity .

Disinfection Byproduct (DBP) Profiles: Chloramine vs. Chlorine

Comparative DBP formation is critical:

Table 3: DBP Formation by Chlorine vs. Chloramine Disinfection

| Disinfectant | Dominant DBPs | HANs Profile | HAAs Profile |

|---|---|---|---|

| Chlorine | THMs (TCM), DCAN | DCAN dominant | CAA dominant |

| Chloramine | TCAN, lower HAAs | TCAN dominant | Lower CAA levels |

Key Findings :

- Chloramine disinfection reduces total DBPs but favors nitrogen-containing species like TCAN (trichloroacetonitrile) over chlorine’s DCAN (dichloroacetonitrile) .

Stability and Health Implications

- This compound: No direct health risks are reported in industrial settings, though prolonged exposure to dyes may require safety protocols .

- Monochloramine/NH₂Cl: Chronic inhalation causes nausea; in dialysis patients, contamination led to hemolytic anemia .

- Chloramine-T : Rapidly loses chlorine, turning yellow; higher concentrations (>0.1 mM) cause cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.